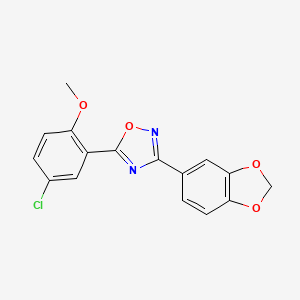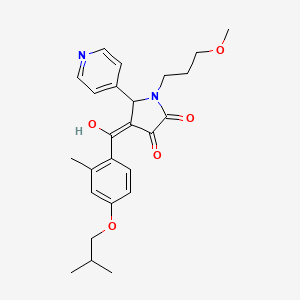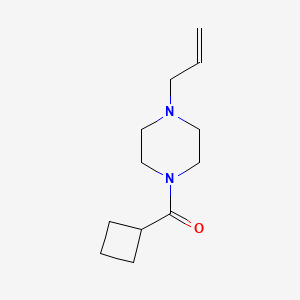
3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained increasing attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit a wide range of biological activities. It can be easily synthesized using simple and cost-effective methods. However, one of the main limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Exploration of its potential applications in drug discovery and development.
3. Development of new synthetic routes and modifications to improve its biological activity and selectivity.
4. Investigation of its potential applications in materials science and biochemistry.
5. Evaluation of its potential toxicity and side effects in vivo models.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In materials science, it has been investigated for its potential applications in organic electronics, optoelectronics, and photovoltaics. In biochemistry, it has been studied for its potential applications in enzyme inhibition and protein binding.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-20-12-5-3-10(17)7-11(12)16-18-15(19-23-16)9-2-4-13-14(6-9)22-8-21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLYRCMLRWKWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-[(3-phenyl-2-propen-1-yl)amino]-1-propanol hydrochloride](/img/structure/B5432733.png)
![N-isopropyl-N-phenyl-2-[2-(2-phenylvinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5432741.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5432745.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)

![N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5432779.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)

![N,1-dimethyl-6-propyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5432814.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5432821.png)
![5-imino-2-isobutyl-6-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5432822.png)